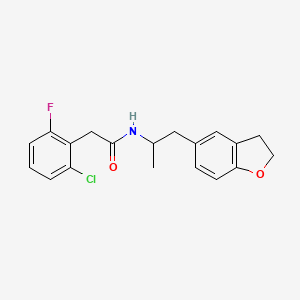
2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClFNO2 and its molecular weight is 347.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Key Features:
- Chlorine and Fluorine Substituents : These halogen atoms can influence the compound's lipophilicity and biological interactions.
- Dihydrobenzofuran Moiety : This part of the molecule may contribute to its binding affinity and selectivity for biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated.
Potential Targets:
- Thrombin Inhibition : Similar compounds have shown potent inhibition of thrombin, a key enzyme in the coagulation cascade. The K(i) values for related compounds range from 0.9 to 33.9 nM, indicating strong binding affinity .
- Antiproliferative Activity : Compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .
Efficacy in Assays
Research has focused on evaluating the compound's efficacy through various biological assays:
-
Thrombin Inhibition Assays :
- The compound was tested against thrombin using standard enzyme inhibition assays.
- Results indicated a significant reduction in thrombin activity at nanomolar concentrations.
-
Cell Viability Assays :
- The antiproliferative effects were assessed using cancer cell lines (e.g., breast, colon).
- IC50 values were determined, showing that the compound effectively inhibits cell growth at low micromolar concentrations.
Case Studies
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:
- Study on Thrombin Inhibitors :
- Anticancer Activity :
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target | K(i) / IC50 (nM) | Effect |
|---|---|---|---|
| This compound | Thrombin | <33.9 | Inhibition |
| Analog A | Thrombin | 0.9 | Strong Inhibition |
| Analog B | Cancer Cell Lines | 50 | Antiproliferative |
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c1-12(9-13-5-6-18-14(10-13)7-8-24-18)22-19(23)11-15-16(20)3-2-4-17(15)21/h2-6,10,12H,7-9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPGKAQQOTTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














